Product packaging for 2-azainosine(Cat. No.:CAS No. 56220-51-0)

2-azainosine

カタログ番号: B1384167
CAS番号: 56220-51-0
分子量: 269.21 g/mol
InChIキー: LSMBOEFDMAIXTM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Historical Context and Evolution of Aza-Nucleoside Analogues in Research

The journey of nucleoside analogs in medicinal chemistry and chemical biology is a rich one, dating back decades. nih.govmdpi.com These compounds, which are structurally similar to the natural nucleosides that form the building blocks of DNA and RNA, have been instrumental in developing therapeutic agents and research probes. nih.govresearchgate.net The core idea behind their development is to create molecules that can be mistaken by cellular machinery for their natural counterparts, leading to the modulation of biological pathways.

A significant class of these modified nucleosides is the "aza" analogs, where a carbon atom in the purine (B94841) or pyrimidine (B1678525) ring is replaced by a nitrogen atom. nih.gov This seemingly small change can dramatically alter the electronic properties and hydrogen bonding capabilities of the molecule. nih.gov One of the early examples of this type of modification is 5-azacytidine, an antibiotic analog that was first isolated from Streptoverticillium ladakanus. nih.gov The introduction of the nitrogen atom can create new hydrogen bond donors or acceptors, influencing how the analog interacts with enzymes and other biomolecules. nih.gov

The development of aza-nucleosides has been part of a broader evolution of nucleoside modifications, which includes changes to the sugar moiety and the nucleobase itself. nih.govnih.gov These modifications have led to the discovery of potent antiviral and anticancer agents. For instance, the modification of the sugar ring led to the synthesis of Aristeromycin, a carbocyclic analog with antiviral properties. nih.gov Similarly, the introduction of fluorine atoms has been a successful strategy to create more stable and effective nucleoside analogs. nih.gov The overarching goal of these synthetic efforts has been to create molecules with improved biological activity, selectivity, and stability compared to their natural counterparts.

Significance of 2-Azainosine as a Purine Nucleoside Analog

This compound, also known as 7-(β-D-ribofuranosyl)imidazo[4,5-d]-γ-triazin-4-one, is a purine nucleoside analog where the carbon at the 2-position of the hypoxanthine (B114508) base is replaced by a nitrogen atom. acs.org This modification places this compound within the family of aza-purine nucleosides. The introduction of this nitrogen atom has several important consequences for its chemical and biological properties.

From a structural standpoint, the aza modification alters the electronic distribution and hydrogen-bonding pattern of the purine ring system. This can affect its ability to form base pairs and its recognition by enzymes involved in nucleic acid metabolism. For example, studies on poly(2-azainosinic acid), a polymer made from this compound, have shown that it can form complexes with other polynucleotides, though the stability of these complexes can differ from those formed by natural nucleic acids. nih.gov

The significance of this compound also lies in its potential as a research tool. For instance, some aza-purine analogs exhibit fluorescence, a property not typically found in natural nucleosides. rsc.org While 8-azainosine has been noted for its fluorescence properties, the specific fluorescent characteristics of this compound are less documented in the provided search results. rsc.orgnih.govpreprints.org The synthesis of this compound and its derivatives has been a subject of interest, with methods developed for its chemical and enzymatic preparation. acs.orgnih.gov

Physicochemical Properties of this compound and Related Analogs

Property This compound 8-Azainosine Inosine (B1671953) (Natural Analog)
Structure Nitrogen at position 2 of the purine ring Nitrogen at position 8 of the purine ring No aza modification
Fluorescence Not prominently reported as fluorescent Moderately fluorescent in its anionic form Non-fluorescent
pKa Not specified in search results ~8 ~8.9

| Biological Role | Research tool, component of synthetic polynucleotides | Fluorescent probe in enzymology | Natural intermediate in purine metabolism |

Overview of Academic Research Trajectories for this compound

The academic research involving this compound has primarily focused on its synthesis, its incorporation into nucleic acid structures, and its use as a probe in biological systems.

One major research trajectory has been the synthesis of this compound and its derivatives. acs.orgdoi.org This includes the chemical synthesis of this compound 5'-diphosphate, which can then be polymerized by enzymes like Escherichia coli polynucleotide phosphorylase to create poly(2-azainosinic acid). nih.gov The synthesis of related compounds, such as 8-methyl-2-azainosine, has also been explored. doi.org

Another significant area of research has been the study of the properties of nucleic acids containing this compound. Research on poly(2-azainosinic acid) has investigated its secondary structure and its ability to form complexes with other polynucleotides like poly(A) and poly(I). nih.gov These studies are crucial for understanding how the aza modification affects the structure and stability of nucleic acid duplexes and triplexes.

Furthermore, this compound has been used in studies evaluating the activity of purine nucleoside analogs. For example, it has been used in the context of evaluating the inhibition of bacterial growth by various purine analogs. asm.org Although the direct inhibitory effect of this compound was not detailed, its base, 2-azahypoxanthine (B601068), was found to be not very inhibitory. asm.org The development of oligonucleotides containing 2-aza-2'-deoxyinosine, a related compound, has also been a subject of research, highlighting the interest in exploring the biophysical and biological properties of these modified nucleosides. molaid.com

Table of Mentioned Compounds

Compound Name
This compound
5-azacytidine
Aristeromycin
2-azahypoxanthine
8-azainosine
Inosine
poly(2-azainosinic acid)
poly(A)
poly(I)
2-aza-2'-deoxyinosine
8-methyl-2-azainosine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N5O5 B1384167 2-azainosine CAS No. 56220-51-0

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-imidazo[4,5-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O5/c15-1-3-5(16)6(17)9(19-3)14-2-10-4-7(14)11-13-12-8(4)18/h2-3,5-6,9,15-17H,1H2,(H,11,12,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMBOEFDMAIXTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303526, DTXSID00971625
Record name MLS003389439
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Pentofuranosyl-7H-imidazo[4,5-d][1,2,3]triazin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56220-51-0, 36519-16-1
Record name NSC196567
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196567
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003389439
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158901
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003389439
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Pentofuranosyl-7H-imidazo[4,5-d][1,2,3]triazin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Derivatization of 2 Azainosine

Established Synthetic Routes to 2-Azainosine

The creation of this compound can be achieved through several established synthetic methodologies, including ring annulation, diazotization-based approaches, and interconversion from related imidazole (B134444) systems.

Ring Annulation Strategies for Imidazole Nucleosides

Ring annulation strategies offer a powerful method for constructing the bicyclic core of this compound from simpler imidazole precursors. researchgate.netacs.org These methods typically involve the formation of the triazine ring onto a pre-existing imidazole nucleoside. This approach allows for a convergent synthesis where the complex ribofuranosyl moiety is introduced early, and the heterocyclic base is constructed in the final steps. The synthesis of this compound and its derivatives through ring annulation of imidazole nucleosides has been a subject of study, highlighting the versatility of this method. researchgate.net

Key advantages of this strategy include the ability to introduce a variety of substituents onto the imidazole ring prior to annulation, leading to a diverse range of this compound analogs. The regioselectivity of the ring closure is a critical factor, and reaction conditions are often optimized to favor the formation of the desired isomer. acs.org

Diazotization-Based Synthetic Approaches

Diazotization reactions are a cornerstone in the synthesis of this compound. researchgate.netcapes.gov.brclockss.org This method typically begins with a primary aromatic amine, which is converted into a diazonium salt using nitrous acid, generated in situ from sodium nitrite (B80452) and a strong acid. numberanalytics.comuomustansiriyah.edu.iqorganic-chemistry.org This versatile intermediate can then undergo various transformations to yield the final product. organic-chemistry.org

A notable example is the direct diazotization of AICA riboside (5-aminoimidazole-4-carboxamide riboside) to produce this compound. researchgate.net This reaction involves the treatment of AICA riboside with nitrous acid, leading to the formation of a diazonium salt which then cyclizes to form the triazine ring of this compound. researchgate.netacs.org The conditions for this cyclization are crucial and have been described in detail in the literature. researchgate.net Similarly, 8-methyl-2-azainosine has been synthesized via diazotization of 5-amino-1-(β-D-ribofuranosyl)-2-methylimidazole-4-carboxamide. doi.org

Starting Material Reagents Product Reference
AICA riboside (5b) Diazotizing agent This compound (6b) researchgate.net
5-amino-1-(β-D-ribofuranosyl)-2-methylimidazole-4-carboxamide (1) Diazotizing agent 8-methyl-2-azainosine (2) doi.org

Interconversion Pathways with Related Imidazole Systems (e.g., AICAR)

The interconversion of readily available imidazole nucleosides, such as 5-aminoimidazole-4-carboxamide (B1664886) riboside (AICAR), presents an alternative and efficient route to this compound. researchgate.netacs.org AICAR is a key intermediate in the de novo purine (B94841) nucleotide biosynthesis pathway and can be chemically transformed into this compound. nih.govnih.govmtsu.edu

The synthesis of inosine (B1671953) and its derivatives, including this compound, from AICAR has been successfully demonstrated. acs.org This transformation typically involves a diazotization reaction followed by cyclization, as described in the previous section. The availability of AICAR makes this a particularly attractive pathway for the large-scale synthesis of this compound and its analogs. researchgate.net

Design and Synthesis of this compound Derivatives and Analogues

The chemical modification of this compound at both the nucleobase and the ribose moieties allows for the creation of a wide array of derivatives with potentially enhanced biological activities and tailored properties.

Chemical Modification Strategies on the Nucleobase Moiety

For instance, the synthesis of 8-methyl-2-azainosine demonstrates the feasibility of introducing alkyl groups at the C8 position of the this compound scaffold. doi.org This modification is achieved by starting with a correspondingly substituted imidazole precursor before the diazotization and cyclization steps. Such modifications can alter the electronic properties and steric profile of the nucleobase, potentially leading to altered recognition by enzymes or receptors.

Modification Position Precursor Synthetic Method Reference
Methyl 8 5-amino-1-(β-D-ribofuranosyl)-2-methylimidazole-4-carboxamide Diazotization doi.org

Chemical Modification Strategies on the Ribose Moiety, including 2'-substitutions

The synthesis of 2'-deoxy-2'-fluoro-4'-C-ethynyl nucleoside analogues highlights the potential for introducing modifications at both the 2' and 4' positions of the ribose ring. researchgate.net These modifications can significantly impact the biological activity of the resulting nucleoside. The introduction of a 2'-fluoro group, for example, is a common strategy to increase the metabolic stability of nucleoside analogs. mdpi.comresearchgate.net

Furthermore, the synthesis of conformationally locked carbocyclic nucleosides provides a template for creating rigidified this compound analogs. acs.org These constrained analogs can provide valuable insights into the bioactive conformation of the nucleoside.

Modification Position Effect Reference
Fluoro 2' Increased metabolic stability mdpi.comresearchgate.net
O-Methyl 2' Nuclease resistance, altered sugar pucker mdpi.comresearchgate.net
Amino 2' Altered hydrogen bonding, nuclease resistance mdpi.com
Ethynyl 4' Potential for altered biological activity researchgate.net
Carbocyclic ring - Conformational locking acs.org

Stereoselective Synthesis of Novel this compound Analogues

The generation of novel this compound analogues with defined stereochemistry is paramount for elucidating structure-activity relationships and developing molecules with enhanced biological profiles. Synthetic strategies are often adapted from well-established methods in nucleoside chemistry, focusing on the stereocontrolled formation of the glycosidic bond and the selective modification of the ribose moiety, particularly at the 2'-position.

Key to the synthesis of these analogues is the ability to control stereochemistry at multiple chiral centers. The functionalization at the C2'-position of the sugar ring is a common objective for creating analogues with unique properties. This is typically achieved through a multi-step process that begins with the regioselective protection of the C3' and C5' hydroxyl groups of a suitable starting material. This leaves the C2'-hydroxyl group available for chemical transformation. A common strategy involves converting this hydroxyl into a good leaving group, such as a triflate, which can then be displaced by a nucleophile in a direct SN2 reaction. researchgate.netnih.gov This approach allows for the stereoselective introduction of a variety of substituents, such as fluoro or azido (B1232118) groups, with inversion of configuration at the C2' center. researchgate.netnih.gov

For instance, the synthesis of 2'-β-substituted purine nucleosides has been successfully demonstrated using this principle. nih.gov The stereoselective formation of a C2-triflate followed by an SN2 reaction with a nucleophile is a key step. nih.gov Fluorinating agents such as diethylaminosulfur trifluoride (DAST) have also been used to introduce fluorine at the 2'-position, although achieving high stereoselectivity can be challenging and may require optimization, such as by modifying the nucleobase to influence the reaction's stereochemical outcome. mdpi.com

More advanced, biocatalytic approaches offer high stereoselectivity. Engineered enzymes, such as variants of deoxyribose-5-phosphate aldolase (B8822740) (DERA), have been developed for the stereoselective synthesis of D-ribose-5-phosphate analogues carrying a range of functional groups (e.g., -OH, -Me, -F) at the 2-position. nih.gov These modified sugar phosphates can then be utilized in one-pot, multi-enzyme cascade reactions to build the final 2'-modified purine nucleoside analogues, offering excellent control over the 2'-stereochemistry. nih.gov

The table below outlines potential this compound analogues with modifications at the 2'-position and the plausible stereoselective synthetic strategies for their creation, based on established methodologies for related nucleosides.

2'-SubstituentHypothetical Analogue NamePlausible Stereoselective Synthetic StrategyKey Reaction Type
-F (Fluoro)2'-Fluoro-2-azainosineRegioselective protection (3',5'-OH), followed by stereoselective fluorination (e.g., DAST) or displacement of a triflate with a fluoride (B91410) source. nih.govmdpi.comNucleophilic Substitution (SN2)
-N3 (Azido)2'-Azido-2-azainosineDisplacement of a C2'-triflate with an azide (B81097) nucleophile (e.g., NaN3). researchgate.netnih.govNucleophilic Substitution (SN2)
-CH3 (Methyl)2'-Methyl-2-azainosineBiocatalytic synthesis using an engineered aldolase to generate 2-methyl-ribose-5-phosphate, followed by enzymatic condensation with the this compound base precursor. nih.govEnzymatic Aldol Addition & Glycosylation
-OH (Hydroxy)2'-Hydroxy-2-azainosine (Arabinofuranosyl analogue)Stereoselective reduction of a 2'-keto intermediate or inversion of stereochemistry from a ribo-configured precursor.Stereoselective Reduction / Inversion

Novel Chemical Approaches for Generating Biologically Active Probes

To investigate the molecular targets and mechanisms of action of this compound, its structure can be derivatized to create biologically active probes. These probes are essential tools for target identification, binding site mapping, and cellular imaging. The primary strategies involve the incorporation of photoreactive groups for photoaffinity labeling or the attachment of fluorophores for fluorescence-based assays.

Photoaffinity Labeling (PAL) is a powerful technique for covalently capturing ligand-protein interactions. A typical photoaffinity probe consists of the pharmacophore (the this compound scaffold), a photoreactive group, and often a reporter tag or a bioorthogonal handle. mdpi.com

Photoreactive Groups: Diazirines and benzophenones are the most common photoreactive moieties. mdpi.com Diazirines are favored due to their small size, which minimizes perturbation of the ligand's binding affinity, and their ability to generate highly reactive carbenes upon UV irradiation at specific wavelengths (typically ~350-360 nm). malariaworld.orgnih.gov Benzophenones are also widely used and form reactive triplet-state diradicals that can crosslink with target proteins. mdpi.com

Bioorthogonal "Clickable" Probes: A sophisticated approach involves designing probes with a terminal alkyne or azide group. mdpi.comnih.gov This "clickable" handle allows for a two-step process. First, the probe binds to its target protein and is covalently crosslinked via photoactivation. Second, a reporter molecule (e.g., biotin (B1667282) for enrichment or a fluorophore for detection) bearing the complementary azide or alkyne is attached via a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. mdpi.commalariaworld.org This strategy avoids the potential steric hindrance of a bulky reporter tag during the initial target binding event. nih.gov

Fluorescent Probes are designed to report on binding events or cellular localization through changes in their fluorescence properties. This can be achieved in two main ways:

Intrinsic Probes: Chemical modification of the nucleobase itself can yield an analogue with inherent fluorescence. Strategies often involve creating extended, fused-ring systems. For example, decorating pyrimidines with furano or pyrrolo moieties has been shown to create fluorescent analogues of thymidine (B127349) and deoxycytidine with useful spectral properties. scispace.comnih.govscilit.net A similar strategy could be envisioned for the v-triazolo[4,5-d]pyrimidine core of this compound to create novel fluorescent sensors.

Extrinsic Probes: A more modular approach is to conjugate a known fluorophore to the this compound scaffold through a chemical linker. nih.gov Environmentally sensitive fluorophores, such as those based on the nitrobenzoxadiazole (NBD) or dimethylaminophthalimide (DMAP) scaffolds, are particularly useful as their fluorescence intensity can increase dramatically upon binding to a protein's hydrophobic pocket. nih.gov The linker is often attached at a position known to be tolerant of modification, such as the 5'-hydroxyl group of the ribose moiety. nih.gov

The table below summarizes these chemical approaches for generating biologically active probes from a parent compound like this compound.

Probe TypeKey Chemical FeatureSynthetic ApproachApplication
Photoaffinity (Diazirine)Aliphatic or trifluoromethylphenyl diazirine group. nih.govSynthesis of a diazirine-containing building block followed by coupling to the this compound scaffold. malariaworld.orgCovalent crosslinking to identify binding proteins.
"Clickable" PhotoaffinityPhotoreactive group (e.g., diazirine) plus a bioorthogonal handle (e.g., terminal alkyne). mdpi.comMulti-step synthesis to incorporate both the photoreactive moiety and the alkyne handle onto the ligand. malariaworld.orgTarget identification followed by bioorthogonal ligation to a reporter tag.
Intrinsic FluorescentExtended aromatic system on the nucleobase. scilit.netChemical synthesis to build a fused-ring system onto the core heterocycle (e.g., via Sonogashira coupling and cyclization). nih.govMonitoring binding events and cellular distribution.
Extrinsic FluorescentCovalently attached fluorophore (e.g., NBD, DMAP). nih.govSynthesis of an amino- or azido-functionalized linker on the ribose, followed by coupling to an activated fluorophore. nih.govHigh-throughput screening and fluorescence polarization assays.

Biochemical Mechanisms of Action of 2 Azainosine at the Molecular Level

Cellular Transport and Intracellular Metabolic Fate of 2-Azainosine

For this compound to exert its biological effects, it must first be transported across the cell membrane and then undergo intracellular metabolic conversion into its active form. This journey from an extracellular molecule to an intracellular effector is governed by specific transport proteins and enzymatic pathways.

The entry of nucleosides and their analogs, like this compound, into cells is a critical step mediated by specialized membrane proteins known as nucleoside transporters (NTs). elifesciences.org These transporters are broadly classified into two major families: the Concentrative Nucleoside Transporters (CNTs), which are part of the SLC28 gene family, and the Equilibrative Nucleoside Transporters (ENTs), which belong to the SLC29 gene family. frontiersin.orgfrontiersin.org

Equilibrative Nucleoside Transporters (ENTs): These transporters, including hENT1 and hENT2, facilitate the bidirectional movement of nucleosides across the cell membrane down their concentration gradient. frontiersin.orgnih.gov hENT2 is known to transport a wide range of purine (B94841) and pyrimidine (B1678525) nucleosides, as well as nucleobases such as hypoxanthine (B114508). frontiersin.orguniprot.org Given that this compound is an analog of inosine (B1671953), it is highly probable that it is recognized and transported by members of the ENT family, particularly hENT2, which demonstrates broad substrate specificity. nih.govuniprot.org

Concentrative Nucleoside Transporters (CNTs): These transporters actively move nucleosides into the cell against a concentration gradient, a process coupled to the electrochemical potential of sodium ions. frontiersin.orglibretexts.org The family includes hCNT1 (pyrimidine-preferring), hCNT2 (purine-preferring), and hCNT3 (broad selectivity). frontiersin.orgfrontiersin.org As a purine analog, this compound could potentially be a substrate for hCNT2 and hCNT3. frontiersin.org

Table 1: Major Human Nucleoside Transporter Families

Transporter Family Members Driving Force Substrate Specificity Relevant to this compound
Equilibrative Nucleoside Transporters (ENTs) hENT1, hENT2 Concentration Gradient Bidirectional transport of purine (e.g., adenosine (B11128), inosine) and pyrimidine nucleosides. nih.govuniprot.org

| Concentrative Nucleoside Transporters (CNTs) | hCNT1, hCNT2, hCNT3 | Na+ Gradient | hCNT2 is purine-specific; hCNT3 has broad selectivity for purine and pyrimidine nucleosides. frontiersin.orgfrontiersin.org |

Upon entering the cell, nucleoside analogs must be phosphorylated to their monophosphate form, a crucial activation step. mdpi.commpg.de This initial phosphorylation is often the rate-limiting step in the metabolic activation cascade. mpg.de The conversion of this compound to this compound monophosphate is catalyzed by nucleoside kinases. While specific studies on this compound are limited, the pathways can be inferred from the metabolism of structurally similar nucleosides like inosine and other analogs.

Adenosine kinase is a key enzyme in the salvage pathway that phosphorylates adenosine to adenosine monophosphate (AMP). nih.gov Although its primary substrate is adenosine, its activity with analogs can vary. Cells resistant to certain nucleoside analogs have been shown to have deficient adenosine kinase activity, highlighting the enzyme's role in their activation. aacrjournals.org The phosphorylation of nucleoside analogs is a prerequisite for their incorporation into nucleic acids and subsequent biological effects. nih.gov

Following the initial phosphorylation, the resulting nucleoside monophosphate undergoes two subsequent phosphorylation steps to yield the biologically active triphosphate form. mdpi.comresearchgate.net This sequential phosphorylation is a general pathway for all nucleosides and their analogs destined for nucleic acid synthesis.

Monophosphate to Diphosphate (B83284): Nucleoside monophosphate kinases (NMPKs) catalyze the conversion of the monophosphate form (e.g., this compound-5'-monophosphate) to its corresponding diphosphate. nih.gov These enzymes exhibit a degree of base specificity; for instance, guanylate kinase would be involved in the phosphorylation of guanosine (B1672433) monophosphate and its analogs. nih.gov

Diphosphate to Triphosphate: Nucleoside diphosphate kinases (NDPKs) then catalyze the final phosphorylation step, converting the diphosphate into the triphosphate form (this compound-5'-triphosphate, or 2-aza-ITP). mdpi.commdpi.com NDPKs are generally not very specific regarding the base of the nucleoside diphosphate, allowing them to act on a wide variety of natural and analog substrates, using ATP as the primary phosphate (B84403) donor. mdpi.commdpi.com

The culmination of this metabolic pathway is the formation of this compound-5'-triphosphate (2-aza-ITP), the active metabolite that can directly interfere with nucleic acid synthesis. mdpi.com

Deamination, the removal of an amine group, is a significant metabolic pathway for purine nucleosides. wikipedia.org The enzyme adenosine deaminase (ADA) catalyzes the hydrolytic deamination of adenosine and its analogs to their corresponding inosine forms. nih.gov Research indicates that 2-azaadenosine (B93485) is a substrate for adenosine deaminase, which converts it into this compound. asm.org This suggests that this compound can be not only a primary compound but also a metabolic byproduct of 2-azaadenosine.

This deamination is a critical step in purine metabolism, channeling adenosine and its analogs towards different metabolic fates. nih.gov Once formed, inosine and its analogs like this compound are recognized by cellular machinery differently than their adenosine counterparts, particularly in the context of base-pairing during nucleic acid replication. researchgate.net The process generates ammonia (B1221849) as a byproduct and results in a nucleoside with a keto group instead of an amino group at the 6th position of the purine ring. wikipedia.orgresearchgate.net

Metabolism to Triphosphate Forms (NA-TP)

Interaction with Nucleic Acid Synthesis and Processing Enzymes

The active form of this compound, its 5'-triphosphate (2-aza-ITP), acts as a molecular mimic of a natural nucleotide, allowing it to interact with and inhibit enzymes essential for the synthesis and processing of DNA and RNA.

A primary mechanism of action for many antiviral nucleoside analogs is the inhibition of viral polymerases. mdpi.comjmb.or.kr These enzymes, such as RNA-dependent RNA polymerase (RdRp) in many RNA viruses and DNA polymerases in DNA viruses, are responsible for replicating the viral genome. mdpi.comnih.gov

The triphosphate metabolite, 2-aza-ITP, functions as a competitive inhibitor of the natural nucleotide GTP, since inosine and its analogs base-pair with cytosine in a manner similar to guanosine. researchgate.net The process unfolds as follows:

Competition: 2-aza-ITP competes with the natural substrate, guanosine triphosphate (GTP), for the active site of the viral polymerase. mdpi.commdpi.com

Incorporation: The viral polymerase recognizes 2-aza-ITP as a valid substrate and incorporates the corresponding monophosphate (this compound monophosphate) into the growing viral RNA or DNA strand. researchgate.net

Chain Termination: The incorporation of the modified nucleotide can lead to the termination of nucleic acid chain elongation. researchgate.netmdpi.com This can occur either immediately, if the analog lacks a 3'-hydroxyl group necessary for the next phosphodiester bond, or through a delayed termination mechanism where the presence of the analog in the template strand distorts the enzyme complex and prevents further synthesis. frontiersin.orgbiorxiv.org

This inhibition of viral genome replication is a key component of the compound's antiviral activity. The specificity of nucleoside analogs for viral polymerases over host cell polymerases is a critical factor in their therapeutic utility. mdpi.com

Table 2: General Mechanism of Viral Polymerase Inhibition by Nucleoside Analog Triphosphates

Step Description Natural Counterpart Analog
1. Competition The analog triphosphate competes for the enzyme's active site. Guanosine Triphosphate (GTP) This compound Triphosphate (2-aza-ITP)
2. Incorporation The polymerase incorporates the analog monophosphate into the new nucleic acid strand. Guanosine Monophosphate This compound Monophosphate

| 3. Inhibition | The presence of the analog disrupts further nucleic acid synthesis, often leading to chain termination. | Continued Elongation | Chain Termination/Replication Halt |

Incorporation into Nascent Viral and Cellular Nucleic Acids (DNA/RNA)

For nucleoside analogs to exert their effects, they typically must first be phosphorylated within the cell to their active triphosphate form. mdpi.com This process, carried out by host or viral kinases, converts the analog into a molecular mimic of a natural nucleoside triphosphate (NTP). In the case of this compound, it is metabolized to this compound triphosphate, which can then be recognized as a substrate by polymerases.

Viral RNA-dependent RNA polymerases (RdRps) are primary targets for many nucleoside analog drugs. mdpi.comub.edu These enzymes, essential for the replication of RNA viruses, can mistakenly recognize the triphosphate form of nucleoside analogs and incorporate them into the growing viral RNA chain. mdpi.comfrontiersin.orgnih.gov The efficiency of this incorporation depends on how closely the analog mimics the natural substrate and its specific interactions within the polymerase's active site. ub.edufrontiersin.org For instance, studies with analogs like remdesivir (B604916) show that some viral polymerases can incorporate the modified nucleotide even more efficiently than the natural ATP it mimics. frontiersin.org While direct studies on this compound's incorporation are limited, its structural similarity to inosine suggests it would be recognized by polymerases that utilize purine nucleotides. The incorporation process itself is a multi-step event, involving the entry of the nucleoside triphosphate into the active site, its pairing with the template strand, and the catalytic addition to the nascent RNA or DNA chain. frontiersin.org

Mechanisms of Chain Termination and Elongation Inhibition

Once incorporated into a nascent nucleic acid strand, a nucleoside analog can disrupt further elongation through several mechanisms, collectively known as chain termination. mdpi.comwikipedia.org

Immediate (Obligate) Chain Termination: This occurs if the analog lacks the essential 3'-hydroxyl group on its ribose sugar. The 3'-hydroxyl is chemically necessary for the formation of a phosphodiester bond with the next incoming nucleotide. mdpi.com Analogs designed as obligate chain terminators, such as cordycepin (B1669437) (3'-deoxyadenosine), cause an immediate halt to RNA synthesis upon their incorporation. mdpi.com

Delayed Chain Termination: Some analogs, despite having a 3'-hydroxyl group, can halt or slow elongation after the addition of a few more nucleotides. frontiersin.org This can be caused by steric hindrance, where a modification on the nucleobase or sugar moiety of the incorporated analog clashes with the polymerase enzyme as it attempts to translocate along the template. mdpi.comfrontiersin.org For example, the antiviral remdesivir causes stalling approximately three nucleotides after its incorporation due to a steric clash between its modified base and a specific amino acid residue (Ser861) in the SARS-CoV-2 polymerase. mdpi.com

Conformational Disruption: Modifications to the purine ring system, such as the introduction of an aza-group, can alter the electronic properties and conformation of the nucleobase. This can lead to weaker base pairing with the template strand or induce a conformational change in the polymerase active site that is unfavorable for subsequent nucleotide addition. nih.gov Studies on C-8 modified adenosine analogs have shown that such substitutions can shift the ribose sugar pounce, which may contribute to the inhibition of polyadenylation and chain termination. nih.gov While the precise mechanism for this compound is not fully elucidated, its incorporation would likely introduce a structural perturbation that impedes the efficient function of the polymerase complex. plos.org

The following table summarizes the general principles of how nucleoside analogs like this compound can interfere with nucleic acid synthesis.

MechanismDescriptionKey Requirement/Feature
Metabolic Activation Conversion of the nucleoside to its active 5'-triphosphate form.Cellular or viral kinases.
Incorporation The triphosphate analog is used as a substrate by a DNA or RNA polymerase.Structural mimicry of a natural NTP.
Chain Termination Elongation of the nucleic acid chain is halted after incorporation.Can be immediate (e.g., lack of 3'-OH) or delayed (e.g., steric hindrance). mdpi.comfrontiersin.org

Modulation of Purine Metabolism Pathways

Beyond direct interference with nucleic acid synthesis, this compound can also modulate cellular and viral processes by disrupting the intricate network of purine metabolism. This network consists of two main components: the de novo synthesis pathway, which builds purines from simpler precursors, and the salvage pathway, which recycles pre-existing purine bases and nucleosides. taylorandfrancis.comnih.gov

Interference with Purine Biosynthesis Enzymes

The de novo synthesis of purines is a critical pathway for proliferating cells and many viruses, making its enzymes attractive targets for inhibitors. nih.govmdpi.com Key regulatory enzymes in this pathway include inosine monophosphate dehydrogenase (IMPDH) and adenylosuccinate synthetase.

Inosine Monophosphate Dehydrogenase (IMPDH): This enzyme catalyzes the rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides, converting inosine 5'-monophosphate (IMP) to xanthosine (B1684192) 5'-monophosphate (XMP). plos.orgsigmaaldrich.com Many antiviral and immunosuppressive drugs, such as mycophenolic acid (MPA) and ribavirin, function by inhibiting IMPDH, thereby depleting the intracellular pool of guanine nucleotides necessary for DNA and RNA synthesis. nih.govnih.gov Given that this compound is an analog of inosine, its phosphorylated metabolites could potentially act as inhibitors of IMPDH, competing with the natural substrate IMP. nih.gov There are two human isoforms of IMPDH, with IMPDH2 being predominant in proliferating cells like lymphocytes and cancer cells, making it a key therapeutic target. plos.orgsigmaaldrich.com

Adenylosuccinate Synthetase: This enzyme catalyzes the first committed step in the conversion of IMP to adenosine monophosphate (AMP). nih.govnih.gov Inhibition of this enzyme would lead to a depletion of adenine (B156593) nucleotides. Some compounds are known to inhibit this enzyme after being phosphorylated. rcsb.org It is plausible that metabolites of this compound could interact with and modulate the activity of adenylosuccinate synthetase, though specific studies are lacking.

Impact on Purine Salvage Pathways

The purine salvage pathway recycles purines from the breakdown of nucleic acids, conserving cellular energy. wikipedia.orgwikipedia.org The enzymes of this pathway can recognize and metabolize nucleoside analogs, which is often a required step for their activation but can also be a point of therapeutic intervention.

Adenosine Deaminase (ADA): This enzyme catalyzes the irreversible conversion of adenosine and deoxyadenosine (B7792050) to inosine and deoxyinosine, respectively. frontiersin.orgnih.govmdpi.com ADA is a key regulator of adenosine levels. frontiersin.org It has been shown that the related compound, 2-azaadenosine, is a substrate for adenosine deaminase, which converts it into this compound. This enzymatic conversion is a critical step in the metabolic pathway of 2-azaadenosine and directly produces this compound within the cell.

Purine Nucleoside Phosphorylase (PNP): This enzyme cleaves inosine and guanosine into their respective bases (hypoxanthine and guanine) and ribose-1-phosphate. taylorandfrancis.comnih.govwikipedia.org PNP is crucial for purine breakdown and recycling. taylorandfrancis.comnih.gov Its activity on this compound could lead to the formation of the base 2-azahypoxanthine (B601068).

Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT): HPRT is a central enzyme in the salvage pathway, converting hypoxanthine and guanine back into the nucleotides IMP and GMP, respectively. nih.govnih.govuniprot.org Analogs of hypoxanthine can be substrates for HPRT, leading to the formation of toxic nucleotides. If this compound is converted to 2-azahypoxanthine by PNP, HPRT could then convert this base into this compound monophosphate, re-introducing the analog into the nucleotide pool. Studies with the related compound 8-azainosine have shown that resistance to it can be linked to the loss of HPRT activity, highlighting the role of this enzyme in the activation of azapurine analogs. researchgate.net

The table below outlines the key enzymes in purine metabolism that are potential targets for modulation by this compound and its metabolites.

PathwayEnzymeFunctionPotential Interaction with this compound/Metabolites
De Novo Synthesis Inosine Monophosphate Dehydrogenase (IMPDH)Catalyzes the rate-limiting step for GMP synthesis. sigmaaldrich.comCompetitive inhibition by this compound monophosphate.
De Novo Synthesis Adenylosuccinate SynthetaseCatalyzes the first step in the conversion of IMP to AMP. nih.govPotential inhibition by this compound metabolites.
Salvage Pathway Adenosine Deaminase (ADA)Converts adenosine to inosine. mdpi.comInvolved in the formation of this compound from 2-azaadenosine.
Salvage Pathway Purine Nucleoside Phosphorylase (PNP)Cleaves inosine to hypoxanthine. wikipedia.orgPotential cleavage of this compound to 2-azahypoxanthine.
Salvage Pathway Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT)Converts hypoxanthine to IMP. wikipedia.orgPotential conversion of 2-azahypoxanthine to this compound monophosphate.

Cellular and Preclinical Biological Activities of 2 Azainosine

Antiviral Activities in In Vitro and Cellular Models

The antiviral potential of 2-azainosine and its derivatives has been explored against various viruses, with a particular focus on the Hepatitis B virus (HBV). These studies in cell culture systems have provided insights into the compound's ability to interfere with the viral life cycle.

Inhibition of Viral Replication in Cell Culture Systems

The antiviral activity of nucleoside analogs is often evaluated in cell culture systems by measuring the reduction in viral replication upon treatment. For this compound and its derivatives, this typically involves infecting permissive cell lines with a target virus and then quantifying the extent of viral inhibition. While broad-spectrum antiviral screening data for this compound is not extensively detailed in publicly available literature, the general approach involves determining the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces viral replication by 50%. For instance, studies on adenosine (B11128) analogs have demonstrated their potential to inhibit a range of RNA viruses. nih.gov The evaluation of antiviral efficacy also considers the compound's cytotoxicity to the host cells, often expressed as the 50% cytotoxic concentration (CC50). A high therapeutic index (CC50/IC50) is desirable for a potential antiviral agent.

Specific Studies on Hepatitis B Virus (HBV) Antigens and DNA Inhibition

Research has been directed towards understanding the anti-HBV activity of aza-nucleoside derivatives. A study on novel 2'-deoxy-2'-β-fluoro-4'-C-ethynyl-8-aza-7-deaza-adenosine derivatives, which are structurally related to this compound, demonstrated a significant inhibitory effect on the expression of HBV antigens and HBV DNA at a concentration of 20 μM. researchgate.net Among the tested compounds, a halogen-substituted 8-azaadenosine (B80672) derivative showed notable activity. researchgate.net While this data is for a derivative, it suggests that the aza-purine scaffold is a promising starting point for the development of anti-HBV agents. The inhibition of HBV DNA is a key marker of antiviral efficacy, and compounds that can effectively reduce viral DNA levels in cell culture are considered for further preclinical development. researchgate.netnih.govsemanticscholar.org

Table 1: Inhibitory Effects of an 8-Azaadenosine Derivative on HBV Markers

CompoundConcentration (μM)TargetInhibitory EffectReference
Halogen-substituted 8-azaadenosine derivative20HBV Antigens & DNASignificant Inhibition researchgate.net

Efficacy against Drug-Resistant Viral Mutants in Vitro

A significant challenge in antiviral therapy is the emergence of drug-resistant viral mutants. Therefore, new antiviral candidates are often tested for their efficacy against these resistant strains. Research on a 2'-deoxy-2'-β-fluoro-4'-C-ethynyl-8-aza-7-deaza-adenosine derivative indicated that it retained excellent activity against lamivudine-resistant HBV mutants. researchgate.net Lamivudine resistance is a common clinical issue, often associated with mutations in the YMDD motif of the HBV polymerase. xiahepublishing.comnih.gov The ability of a compound to inhibit these resistant variants is a crucial advantage. While this study does not directly report on this compound, the positive results for a closely related analog underscore the potential of the aza-purine core in overcoming drug resistance.

Antimetabolite Activity in Cellular Systems

As a nucleoside analog, this compound can act as an antimetabolite, interfering with the synthesis of nucleic acids, which are essential for cell growth and proliferation. This activity has been investigated in both bacterial and other cellular models.

Effects on Cell Growth and Proliferation in Bacterial Models (e.g., E. coli)

Inhibition of Nucleic Acid Synthesis in Cell-Based Assays

The primary mechanism of action for many nucleoside analogs is the inhibition of nucleic acid synthesis. youtube.comuobabylon.edu.iqwikipedia.orgcreative-biolabs.comlibretexts.org These compounds, after being phosphorylated to their triphosphate forms within the cell, can be incorporated into growing DNA or RNA chains, leading to chain termination. researchgate.net Alternatively, they can inhibit the enzymes involved in nucleic acid synthesis, such as DNA and RNA polymerases. Azanucleosides, as a class, are recognized as potent inhibitors of nucleic acid synthesis. clockss.org Cell-based assays to confirm this activity typically involve treating cells with the compound and then measuring the incorporation of radiolabeled nucleosides (like [3H]-thymidine for DNA or [3H]-uridine for RNA) into newly synthesized nucleic acids. A reduction in the incorporation of the radiolabel would indicate inhibition of nucleic acid synthesis. While specific studies detailing such assays for this compound were not identified, its structural nature as a purine (B94841) analog strongly supports this mode of action.

Investigations in Advanced Cellular Models (e.g., 3D Cell Cultures, Organoids)

To date, specific research on the biological activities of this compound in three-dimensional (3D) cell cultures, such as spheroids or organoids, is not available in the public domain. While the nucleoside analogue allopurinol (B61711) riboside, also known as 7-deaza-8-azainosine, has been noted for its activity against parasitic organisms like T. cruzi and Leishmania spp., its evaluation in advanced 3D cancer models has not been documented. efmc-ymcs.org

The transition from traditional two-dimensional (2D) cell culture to 3D models represents a significant advancement in preclinical cancer research. 3D cultures, including spheroids and organoids, more accurately mimic the complex microenvironment of solid tumors. These models recapitulate crucial aspects of tumor biology such as cell-cell and cell-extracellular matrix interactions, nutrient and oxygen gradients, and the development of drug resistance, which are often not observed in 2D monolayer cultures.

The use of 3D models is becoming increasingly prevalent in the evaluation of novel therapeutic compounds. These advanced systems provide a more predictive platform for assessing anti-cancer efficacy before moving to in vivo studies. Future investigations into the cellular and preclinical biological activities of this compound and its derivatives would greatly benefit from the use of 3D cell cultures and patient-derived organoids to better understand their potential as anti-cancer agents in a more physiologically relevant context.

Data on this compound in 3D cellular models is not currently available. The following table is a template for how such data would be presented if research were to be conducted.

Table 1: Hypothetical Research Findings of this compound in Advanced Cellular Models

3D Model Type Cancer Type Key Findings
Spheroids Pancreatic Ductal Adenocarcinoma Data not available
Organoids Colorectal Cancer Data not available

Structure Activity Relationship Sar Studies of 2 Azainosine and Its Analogues

Correlating Nucleobase Modifications with Biochemical Potency and Selectivity

Modifications to the nucleobase of 2-azainosine analogues have a profound impact on their biochemical potency and selectivity. The substitution of a nitrogen atom at the 2-position of the hypoxanthine (B114508) base in this compound alters the electron distribution within the purine (B94841) ring, which in turn influences hydrogen-bonding patterns and base-pairing fidelity. vulcanchem.com This fundamental change distinguishes it from the canonical inosine (B1671953). vulcanchem.com

Studies on related purine analogues, such as 2-substituted adenosines, have provided valuable insights into the SAR at adenosine (B11128) receptors. For instance, a series of 2-alkyloxy-, 2-aryloxy-, and 2-aralkyloxy-adenosines were screened for their binding affinity to A1 and A2 adenosine receptors. nih.gov The findings suggest the presence of a hydrophobic binding site in the A2 receptors. nih.gov Specifically, analogues with a spacer chain of -O-CH2-CH2- at the 2-position showed favorable activity. nih.gov Optimal interactions were observed with 2-cyclohexylethoxy-, 2-cyclohexylpropoxy-, and 2-cyclohexylbutoxyadenosines in the 2-alkyloxy series, and with 2-phenylethoxy-, 2-(4-methylphenyl)ethoxy-, 2-(4-chlorophenyl)ethoxy-, and 2-naphthylethoxy-adenosine in the 2-aralkoxy series. nih.gov These 2-substituted adenosines generally exhibited significantly lower affinity for A1 receptors compared to A2 receptors, indicating a degree of selectivity. nih.gov

Further research on 2-(ar)alkoxyadenosines as relaxants of porcine coronary artery reinforced the importance of the C-2 substituent for A2 receptor activity. nih.gov The potency of these compounds was found to be influenced by the nature of the substituent, with structure-activity correlations suggesting a region of limited bulk tolerance near the C-2 position and a larger hydrophobic region further away. nih.gov

In the context of designing selective A2A adenosine receptor (A2AAR) ligands, a series of 2-hydrazinyladenosine derivatives were synthesized and evaluated. nih.gov This study employed a fragment-based computer-aided design approach to modify the 2-position side chain. nih.gov The most potent derivative identified exhibited a Ki value of 1.8 nM for A2AAR and demonstrated significant selectivity over the A1 receptor. nih.gov Several other analogues also showed high potency and selectivity for the A2A receptor. nih.gov These results highlight the critical role of the substituent at the 2-position in determining both the potency and selectivity of adenosine analogues. nih.gov

The introduction of aza- and deaza-modifications, which involve adding or removing a nitrogen atom in the purine or pyrimidine (B1678525) ring, has been a key strategy for probing nucleic acid structure and function. acs.org For instance, 7-deazaguanosine (B17050) has been identified as a modification that can suppress the activation of Toll-like receptor 8 (TLR8), while inosine acts as a weak agonist and antagonist. researchgate.net The synthesis of 7-deaza-8-azainosine was undertaken to further probe these interactions, and it was found to be a weaker TLR8 activator than guanosine-containing RNA. escholarship.org

Table 1: Biochemical Potency of Selected 2-Substituted Adenosine Analogues This table is interactive. You can sort and filter the data.

Compound Receptor Target Activity/Potency Reference
2-Cyclohexylethoxyadenosine A2 Adenosine Receptor High Interaction nih.gov
2-Phenylethoxyadenosine (PEA) A2 Adenosine Receptor EC25: 1259 x 10-9 mol/l nih.gov
2-[2-(2-Naphthyl)ethoxy]adenosine (NEA) A2 Adenosine Receptor EC25: 160.7 x 10-9 mol/l nih.gov
2-(1-Hexyloxy)adenosine (HOA) A2 Adenosine Receptor EC25: 855.1 x 10-9 mol/l nih.gov
2-Hydrazinyladenosine derivative 23 A2A Adenosine Receptor Ki: 1.8 nM nih.gov
7-Deaza-8-azainosine (7d8aI) Toll-like receptor 8 (TLR8) Weaker activator than guanosine (B1672433) escholarship.org

Analyzing the Influence of Ribose Modifications on Biological Activity and Stability

Common 2'-ribose modifications include 2'-O-methyl (2'-OMe), 2'-O-methoxyethyl (2'-MOE), and 2'-fluoro (2'-F) substitutions. These modifications generally increase the stability of oligonucleotides against nuclease degradation. mdpi.com For example, the 2'-F modification can mimic the properties of the natural 2'-hydroxyl group while preventing cleavage by ribonucleases. mdpi.com Similarly, 2'-OMe modifications enhance nuclease stability and are widely used in antisense oligonucleotide drugs.

The stability of duplexes formed by oligonucleotides is also influenced by ribose modifications. 2'-modifications with electronegative substituents tend to favor an RNA-like 3'-endo sugar pucker. nih.gov This pre-organized conformation can lead to increased thermal stability of duplexes. nih.gov For instance, RNA duplexes with uniform 2'-ribose modifications in one strand have shown significantly higher thermal stability compared to their unmodified counterparts. nih.gov However, some modifications, like the phosphonoacetate (PACE) modification, can decrease the melting temperature (Tm) of duplexes. glenresearch.com

In the context of immunostimulatory RNAs (isRNA), 2'-ribose modifications have been shown to have a profound impact on their biological activity. mdpi.com While unmodified isRNA can inhibit cell growth, certain 2'-F modifications can abolish this antiproliferative effect. mdpi.com In contrast, a 2'-OMe-containing duplex was found to have a marked inhibitory effect, comparable to the unmodified duplex. mdpi.com This demonstrates that the biological effect of a ribose modification can be highly specific and dependent on the particular modification and the biological context.

The introduction of these modifications can also impact resistance to exonucleases. While a single terminal 2'-MOE modification may only weakly inhibit exonuclease activity, three consecutive MOE modifications can provide significant resistance to a range of exonucleases. neb.com

Table 2: Effects of Ribose Modifications on Oligonucleotide Properties This table is interactive. You can sort and filter the data.

Modification Effect on Stability Effect on Biological Activity Reference
2'-Fluoro (2'-F) Enhances nuclease stability Can abolish antiproliferative activity of isRNA mdpi.com
2'-O-Methyl (2'-OMe) Increases nuclease stability, increases binding affinity Maintains antiproliferative activity of isRNA, reduces immune stimulation of siRNA mdpi.com
2'-O-Methoxyethyl (2'-MOE) Increases nuclease stability, increases target binding affinity Enhances biological activity of antisense oligonucleotides nih.gov
Phosphonoacetate (PACE) Decreases duplex stability (Tm) Enhances nuclease resistance glenresearch.com

Conformational Analysis of this compound and its Analogues

The three-dimensional conformation of this compound and its analogues is a critical determinant of their biological activity. Conformational analysis involves studying the different spatial arrangements of a molecule that arise from rotation around single bonds. unicamp.br For nucleosides like this compound, the conformation of the ribofuranosyl moiety and the orientation of the nucleobase relative to the sugar (the glycosidic bond conformation) are particularly important.

Nuclear magnetic resonance (NMR) spectroscopy has confirmed that the ribofuranosyl moiety in this compound preferentially adopts a C3'-endo sugar pucker. vulcanchem.com This conformation is significant as it enhances stacking interactions within oligonucleotide duplexes, although it also introduces steric constraints that can affect duplex stability. vulcanchem.com

Theoretical calculations have been used to explore the conformational preferences of various purine analogues. pnas.org These studies have shown that this compound is conformationally similar to inosine, with nearly equivalent calculated stabilities in the anti and high anti regions of the glycosidic torsion angle. pnas.org This is in contrast to adenosine, which shows a preference for the anti conformation. pnas.org The conformational flexibility of this compound may be relevant to its biological activities, such as interferon induction, where specific conformations are thought to be important. pnas.org

The conformation of a molecule can significantly impact its interaction with biological targets. For example, in a study of 5-benzylimidazolidin-4-one derivatives, X-ray crystallography revealed that different staggered and eclipsed conformations around a key bond were adopted in the solid state. ethz.ch While one conformation might be more stable in isolation, the small energy differences between them suggest that the group may be relatively free to rotate at ambient temperatures. ethz.ch This highlights that multiple conformations may be accessible and biologically relevant.

In the context of structure-based drug design, understanding the preferred conformations of a ligand is crucial for optimizing its fit within a receptor's binding site. The conformational analysis of this compound and its analogues provides a foundation for designing new derivatives with improved biological properties.

Deriving Structure-Based Design Principles for Optimized this compound Analogues

The insights gained from SAR and conformational studies of this compound and its analogues can be distilled into a set of principles to guide the design of new, optimized compounds. These principles are rooted in understanding the interplay between chemical structure, three-dimensional conformation, and biological activity.

A key principle is the targeted modification of the 2-position of the purine ring to enhance potency and selectivity. As seen in studies of adenosine analogues, the introduction of specific alkyl- or aryl-alkoxy groups at this position can lead to high affinity and selectivity for the A2A adenosine receptor. nih.govnih.govnih.gov The use of computational methods, such as fragment-based design and molecular docking, can be instrumental in identifying novel substituents that optimize interactions with the target receptor. nih.gov

Another important design consideration is the strategic modification of the ribose sugar to improve stability and modulate biological activity. The choice of a 2'-substituent (e.g., 2'-F, 2'-OMe, 2'-MOE) can be used to fine-tune nuclease resistance, duplex stability, and specific biological effects. mdpi.comnih.gov For instance, if enhanced stability and retained antiproliferative activity are desired, a 2'-OMe modification might be a suitable choice based on previous findings. mdpi.com

Conformational preferences must also be taken into account. The C3'-endo pucker of the ribose in this compound influences its stacking interactions and should be considered when designing analogues intended to be incorporated into oligonucleotides. vulcanchem.com Furthermore, the conformational flexibility around the glycosidic bond suggests that designing analogues that can readily adopt the bioactive conformation is a valid strategy. pnas.org

Finally, a holistic approach that considers the combined effects of nucleobase and ribose modifications is likely to be most successful. The interplay between these different parts of the molecule can lead to synergistic effects on properties like duplex stability and biocompatibility. rsc.org For example, combining a nucleobase modification with a backbone modification has been shown to significantly increase DNA duplex stability. rsc.org The ultimate goal is to create analogues with an optimal balance of potency, selectivity, stability, and desired biological activity.

Structural Biology and Molecular Interaction Analysis of 2 Azainosine

Elucidation of 2-Azainosine Binding to Target Proteins and Enzymes

The biological activity of this compound is predicated on its ability to bind to and modulate the function of target proteins, particularly enzymes involved in nucleoside metabolism and viral replication.

Protein-Ligand Interaction Mapping and Characterization

The precise mapping of interactions between a ligand like this compound and its protein target is crucial for understanding its mechanism of action. A key potential target is adenosine (B11128) deaminase (ADA), an enzyme that catalyzes the conversion of adenosine to inosine (B1671953). frontiersin.orgnih.govmdpi.com Given that this compound is an analog of inosine, it is a candidate for interaction with ADA's active site. nih.gov

The characterization of such binding events employs a suite of biophysical techniques to determine affinity, stoichiometry, and the specific residues involved. nih.govwikipedia.org Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS), for instance, can identify regions of a protein where the amide hydrogen exchange rate is altered upon ligand binding, pinpointing both direct interaction sites and allosteric changes. nih.govnist.govrapidnovor.comnih.gov Other methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding kinetics and thermodynamics. mdpi.comresearchgate.netmalvernpanalytical.comresearchgate.net

Once binding is confirmed, computational modeling and 2D/3D interaction maps are generated to visualize the specific contacts. These maps detail the network of hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the protein-ligand complex, revealing which amino acid residues are critical for recognition.

Table 1: Biophysical Techniques for Protein-Ligand Interaction Analysis

Technique Information Provided Relevance to this compound
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding to determine binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). researchgate.netnih.govresearchgate.net Quantifies the thermodynamic forces driving the binding of this compound to a target enzyme.
Surface Plasmon Resonance (SPR) Measures binding kinetics (association and dissociation rates, kon/koff) and affinity (KD) in real-time. researchgate.net Determines how quickly this compound binds and unbinds from its target protein.
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) Identifies protein regions involved in ligand binding by measuring changes in deuterium uptake. nih.govnist.govresearchgate.net Maps the binding footprint of this compound on the surface of its target protein.

| Circular Dichroism (CD) Spectroscopy | Assesses changes in the secondary and tertiary structure of the protein upon ligand binding. oup.comnih.gov | Reveals if the binding of this compound induces conformational changes in the target protein. |

Structural Determinants of Recognition by Viral Polymerases

Viral RNA-dependent RNA polymerases (RdRps) are primary targets for antiviral nucleoside analogs. These enzymes share a conserved three-dimensional structure often described as a "right hand" composed of fingers, palm, and thumb subdomains. nih.govmdpi.com The catalytic core resides in the palm subdomain, which is the most conserved region among different viral polymerases and contains key aspartate residues that coordinate two divalent metal ions (Mg²⁺ or Mn²⁺) essential for the polymerization reaction. nih.govmdpi.com

The recognition of a nucleoside triphosphate, or an analog like the triphosphate form of this compound, is determined by its fit within this active site. plos.org All viral RdRps possess a set of conserved structural motifs (typically labeled A-G) that are crucial for proper function, including template positioning, nucleotide binding, and catalysis. mdpi.commdpi.comnih.gov Motif C, for example, often contains the signature GDD (Gly-Asp-Asp) sequence, where the two aspartate residues are direct metal ion coordinators. nih.govmdpi.com The ability of this compound triphosphate to be recognized and incorporated by a viral polymerase depends on its capacity to form the correct hydrogen bonds and steric interactions with these conserved motifs, mimicking a natural substrate. univr.it

Table 2: Conserved Structural Motifs in Viral RNA-Dependent Polymerases

Motif General Location Key Function
Motif A Palm Interacts with the incoming nucleotide triphosphate (NTP); contains a conserved aspartate involved in metal ion coordination. nih.govmdpi.commdpi.com
Motif B Palm Involved in positioning the template strand and communicating with the fingers subdomain. mdpi.commdpi.com
Motif C Palm Forms the catalytic center, typically with a conserved GDD sequence, for metal ion binding and catalysis. nih.govmdpi.commdpi.com
Motif D Palm Contributes to the structural integrity of the active site and template positioning. nih.gov

| Motif F | Fingers | Interacts with the template strand and incoming NTP. mdpi.com |

Analysis of Nucleic Acid Structural Changes upon this compound Incorporation

The incorporation of a modified nucleotide such as this compound into a DNA or RNA strand can significantly alter the local and global structure of the nucleic acid duplex. nih.govrsc.org Standard B-form DNA, for example, is characterized by specific parameters including a right-handed helical twist and bases in the anti conformation relative to the sugar. researchgate.net

Table 3: Comparison of B-DNA and Z-DNA Helical Structures

Feature B-DNA Z-DNA
Helical Sense Right-handed Left-handed
Glycosidic Bond Anti conformation for all bases Anti for pyrimidines, Syn for purines
Base Pairs per Turn ~10.5 12
Major Groove Wide and deep Flat or non-existent
Minor Groove Narrow and deep Narrow and deep

| Backbone | Smooth, continuous | Zig-zag pattern |

Spectroscopic and Biophysical Characterization of this compound Interactions (e.g., Fluorescence as Probes)

Spectroscopic and biophysical methods are indispensable for characterizing the interactions of this compound at a molecular level. routledge.comuoregon.edu Many purine (B94841) analogs, particularly aza-derivatives, exhibit intrinsic fluorescence, a property largely absent in natural nucleobases. researchgate.netresearchgate.netmdpi.com This makes them powerful tools for probing molecular interactions. nih.govnih.gov

When a fluorescent analog like this compound or its close relatives binds to a protein or is incorporated into a nucleic acid, its local environment changes dramatically. This change is often reflected in its fluorescence properties, such as its quantum yield (brightness) and lifetime. nih.gov For example, the quantum yield of some adenosine analogs increases significantly upon incorporation into an RNA hairpin, making them sensitive probes of local structure and dynamics. nih.govnih.gov

A variety of other biophysical techniques complement fluorescence studies to provide a complete picture of the interaction. oup.commdpi.com

UV-Visible Spectroscopy is used to monitor changes in the electronic structure upon binding or incorporation.

Circular Dichroism (CD) Spectroscopy is highly sensitive to the chiral environment and is used to detect conformational changes in both proteins (secondary structure) and nucleic acids (helical structure). oup.comnih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (affinity, enthalpy, entropy) of the interaction in a single experiment. researchgate.netnih.gov

Table 4: Spectroscopic and Biophysical Characterization Methods

Method Principle Application for this compound
Fluorescence Spectroscopy Measures the emission of light from a molecule after excitation. Sensitive to the local environment. To probe binding events and conformational changes by monitoring changes in this compound's fluorescence quantum yield and lifetime. nih.govnih.gov
Circular Dichroism (CD) Measures the differential absorption of left- and right-circularly polarized light. To detect changes in the secondary structure of a target protein or the helical conformation of a nucleic acid upon this compound binding/incorporation. oup.com
UV-Visible Spectroscopy Measures the absorption of light by a molecule as a function of wavelength. To observe shifts in the absorption spectrum of this compound or its target, indicating interaction. nih.gov

| Nuclear Magnetic Resonance (NMR) | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics. mdpi.com | To determine the three-dimensional structure of a this compound-protein complex or a nucleic acid duplex containing the analog. |

Table of Mentioned Compounds

Compound Name
This compound
Adenosine
Inosine
2'-Deoxyadenosine
2'-Deoxyinosine
8-Azanebularine
Ribavirin
Guanine (B1146940)
Cytosine
Thymine

Computational Modeling and in Silico Approaches for 2 Azainosine Research

Molecular Docking Studies of 2-Azainosine and its Derivatives

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is one of the most frequently used techniques in structure-based drug design. The process involves placing a molecule (ligand), such as this compound, into the binding site of a target macromolecule, typically a protein or enzyme, and calculating the binding affinity using a scoring function. This helps in understanding the binding mode and estimating the strength of the interaction.

While specific molecular docking studies detailing the interaction of this compound with a particular protein target are not extensively documented in the reviewed scientific literature, this technique is fundamental to the study of analogous compounds. For instance, docking is widely used to screen for and design antagonists for adenosine (B11128) receptors (ARs), which are likely biological targets for inosine (B1671953) analogs. phcogj.comnih.gov Virtual screening campaigns often employ docking to filter large compound libraries against a receptor's crystal structure to identify potential hits. phcogj.comwikipedia.org For a compound like this compound, docking studies would be instrumental in:

Identifying the most likely binding pose within a target's active site.

Predicting key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues.

Comparing its binding affinity against that of the natural ligand (e.g., inosine) or other known inhibitors.

Guiding the design of derivatives with improved potency and selectivity.

The typical workflow for a molecular docking study is outlined in the table below.

StepDescription
1. Target Preparation Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank) and prepare it by removing water molecules, adding hydrogen atoms, and defining the binding site.
2. Ligand Preparation Generate the 3D structure of the ligand (e.g., this compound) and optimize its geometry and charge distribution.
3. Docking Simulation Use software (e.g., AutoDock, Glide) to systematically sample different conformations and orientations of the ligand within the binding site.
4. Scoring & Analysis Evaluate each pose using a scoring function to estimate binding energy (kcal/mol). The pose with the lowest energy is typically considered the most probable. Analyze the interactions for the best-scoring poses.

Ligand-Based Drug Design (LBDD) and Pharmacophore Modeling

In the absence of a known 3D structure for a biological target, ligand-based drug design (LBDD) methods are employed. intertek.com These approaches rely on the principle that structurally similar molecules are likely to have similar biological activities. plos.org LBDD uses a set of known active and inactive molecules to derive a model that defines the essential structural features required for activity. dovepress.com

Pharmacophore modeling is a central technique in LBDD. A pharmacophore is an abstract 3D arrangement of steric and electronic features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for optimal molecular interactions with a specific target. nih.govfrontiersin.org Once developed, a pharmacophore model can be used as a 3D query to screen large databases for novel compounds that match the required features. nih.gov

For this compound, a pharmacophore model could be developed using it and other structurally related active compounds. Such a model would highlight the key interaction points, guiding the search for new scaffolds or modifications to the this compound structure. Studies on A(2A) adenosine receptor antagonists, for example, have successfully used this approach to create predictive pharmacophore models and identify new leads from in silico database searches. nih.govfrontiersin.org

Pharmacophore FeatureDefinitionPotential Role for this compound
Hydrogen Bond Acceptor (A) An atom or group that can accept a hydrogen bond.The nitrogen and oxygen atoms in the pyrazolo[3,4-d]pyrimidine ring and the hydroxyl groups on the ribose sugar.
Hydrogen Bond Donor (D) An atom or group that can donate a hydrogen bond.The N-H group in the pyrazole (B372694) ring and the hydroxyl groups on the ribose sugar.
Aromatic Ring (R) A planar, cyclic, conjugated system.The fused pyrazolo[3,4-d]pyrimidine ring system.
Hydrophobic Group (H) A nonpolar group that avoids contact with water.The heterocyclic base itself can participate in hydrophobic interactions.

Structure-Based Drug Design (SBDD) and Virtual Screening Applications

Structure-based drug design (SBDD) relies on the known 3D structure of the biological target, obtained through methods like X-ray crystallography or cryo-electron microscopy. research-solution.com SBDD enables the rational design of ligands that are predicted to fit the shape and chemical environment of the target's binding site. wikipedia.org

Virtual screening (VS) is a key application of SBDD, where computational methods are used to search large libraries of small molecules to identify those most likely to bind to a target. wikipedia.org This process filters vast chemical spaces down to a manageable number of promising candidates for experimental testing, saving significant time and resources. phcogj.complos.org A mention of virtual screening in connection with "azainosine" suggests its potential inclusion in such screening libraries. pnas.org

If the target for this compound were known (e.g., a specific enzyme or receptor), a typical SBDD and virtual screening workflow would involve:

Docking-based VS: Docking millions of compounds from databases (e.g., ZINC, ChemDiv) against the target's binding site.

Hit Selection: Ranking the compounds based on their docking scores and other criteria like ligand efficiency.

Pharmacophore Filtering: Using a structure-based pharmacophore as a rapid pre-filter to select compounds with the correct 3D arrangement of interaction features before performing the more computationally intensive docking.

Iterative Design: Analyzing the binding mode of initial hits to rationally design derivatives, like those of this compound, with improved affinity and selectivity.

Molecular Dynamics Simulations for Conformational and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. creative-biolabs.com By solving Newton's equations of motion, MD simulations provide a dynamic view of how a ligand interacts with its target, revealing information about conformational changes, binding stability, and the role of solvent molecules.

A 1977 study investigated the conformational properties of this compound compared to its parent compound, inosine. slideshare.net Using computational calculations, the study determined the glycosidic conformational energy profiles, which describe the rotational freedom around the bond connecting the nucleobase to the ribose sugar (the C1'-N9 bond). The analysis revealed that this compound is conformationally similar to inosine, with nearly equivalent stabilities in the anti and high anti conformational regions. slideshare.net This similarity in shape is crucial, as the conformation of a nucleoside is a key determinant of its ability to fit into the active site of enzymes or form stable duplex structures. slideshare.net However, the study also noted that substantial electronic differences exist between this compound and inosine, which could impact the stability or activity of any resulting molecular complexes. slideshare.net

NucleosideImportant Conformational RangesConformational Similarity
Inosine anti (near 20°), syn-
This compound anti, high antiConformationally similar to inosine in the anti and high anti regions. slideshare.net
7-Deazainosine antiGlycosidic conformational energy profile is similar to inosine. slideshare.net

Modern MD simulations on a system containing this compound and its target would provide deeper insights, including the stability of key hydrogen bonds over time, fluctuations in the ligand's position within the binding pocket, and conformational changes induced in the protein upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. fiveable.mechemaxon.com The underlying principle is that variations in the structural or physicochemical properties of molecules within a series lead to changes in their biological activities. These properties, known as molecular descriptors (e.g., logP, molecular weight, electronic properties, 2D or 3D structural keys), are used as variables to build a predictive model. intertek.com

No specific QSAR models developed for a series of this compound derivatives are currently reported in the literature. However, this approach is standard for optimizing lead compounds. For example, QSAR models are frequently built for adenosine receptor antagonists to predict their potency (pIC50) based on structural modifications. nih.govplos.org

If a series of this compound derivatives with measured biological activity were available, a QSAR study would proceed as follows:

Data Collection: Compile a dataset of this compound analogs and their corresponding biological activities.

Descriptor Calculation: Calculate a wide range of molecular descriptors for each analog.

Model Building: Use statistical methods (e.g., multiple linear regression, partial least squares) to build an equation relating the descriptors to activity.

Model Validation: Validate the model's predictive power using internal (cross-validation) and external test sets. plos.org

Activity Prediction: Use the validated model to predict the activity of new, yet-to-be-synthesized this compound derivatives, prioritizing the most promising candidates for synthesis.

Application of Artificial Intelligence and Machine Learning in this compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by building sophisticated predictive models from vast and complex datasets. research-solution.com These technologies are applied across the entire drug design pipeline, from target identification to de novo molecular design and activity prediction. QSAR itself is a form of machine learning. plos.org More advanced ML algorithms, such as deep neural networks, random forests, and support vector machines, can capture highly complex, non-linear relationships between chemical structures and biological effects.

In the context of this compound research, AI and ML could be applied in several ways:

Predictive Modeling: Training a deep learning model on a large dataset of diverse nucleoside analogs to predict the biological activity of this compound derivatives against various targets.

De Novo Design: Using generative ML models to design entirely new molecules, inspired by the this compound scaffold, that are optimized for high predicted activity and desirable drug-like properties.

Property Prediction: Developing models to predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties for this compound and its analogs, helping to identify candidates with better pharmacokinetic profiles early in the design process.

Virtual Screening Enhancement: Integrating ML models with traditional virtual screening to improve the ranking and selection of hit compounds.

While specific applications of AI to this compound have not been published, the rapid integration of these tools into drug discovery pipelines suggests they would be a powerful strategy for advancing the development of this compound and its derivatives. research-solution.com

Advanced Analytical Methodologies in 2 Azainosine Research

High-Resolution Mass Spectrometry for Structural Characterization and Metabolite Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool in the analysis of 2-azainosine, providing highly accurate mass measurements that can be used to determine the elemental composition of the molecule and its metabolites with a high degree of confidence. mdpi.com This technique is central to confirming the identity of newly synthesized this compound and for identifying its biotransformation products in metabolic studies. ijpras.com

In structural characterization, HRMS can precisely measure the molecular weight of a compound, allowing for the assignment of a molecular formula. mdpi.com For the identification of metabolites, which involves detecting and structurally characterizing the products of in vivo or in vitro metabolic reactions, HRMS is particularly powerful. ijpras.comlcms.cz The process often involves comparing the mass spectra of the parent drug and its potential metabolites. lcms.cz Tandem mass spectrometry (MS/MS or MSⁿ) is frequently employed to fragment the molecular ions, yielding characteristic product ions that provide detailed structural information about the molecule's composition. mdpi.comchromatographyonline.commdpi.com This fragmentation pattern can help to pinpoint the site of metabolic modification, such as hydroxylation, methylation, or glucuronidation. ijpras.com

Data processing for metabolite identification often involves searching for expected mass shifts from the parent compound. ijpras.com Computational tools and databases of known metabolic transformations are used to aid in the identification of unknown metabolites from their MS/MS data. mdpi.com

Table 1: Common Biotransformations Detectable by High-Resolution Mass Spectrometry

Metabolic Reaction Mass Shift (Da) Description
Hydroxylation+16Addition of a hydroxyl group (-OH)
Methylation+14Addition of a methyl group (-CH₃)
Glucuronidation+176Conjugation with glucuronic acid
Sulfation+80Conjugation with a sulfate (B86663) group
Acetylation+42Addition of an acetyl group (-COCH₃)
Dehydrogenation-2Removal of two hydrogen atoms

This table provides examples of common metabolic reactions and the corresponding change in monoisotopic mass that can be detected using high-resolution mass spectrometry.

Advanced Chromatographic Techniques (e.g., HPLC, GC) for Purity, Separation, and Quantification

Chromatographic techniques are fundamental for the separation, purification, and quantification of this compound in various samples. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods. torontech.comlibretexts.org

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. torontech.com It is widely used for determining the purity of a sample by separating the main compound from any impurities. torontech.com The purity can be calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram. torontech.com For accurate quantification, a calibration curve is typically constructed using known concentrations of a reference standard. researchgate.net The concentration of this compound in an unknown sample can then be determined by comparing its peak area or height to the calibration curve. researchgate.net The choice of column and mobile phase is critical for achieving good separation of this compound from related compounds. nih.gov

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. libretexts.org For non-volatile compounds like this compound, derivatization is often necessary to increase their volatility before GC analysis. GC is a powerful separation technique, and when coupled with a mass spectrometer (GC-MS), it provides high-resolution separation and definitive identification of the separated components. chromatographyonline.comnih.gov Comprehensive two-dimensional gas chromatography (GC×GC) offers even greater peak capacity and selectivity for analyzing complex mixtures. chromatographyonline.comnih.gov

Table 2: Comparison of HPLC and GC for this compound Analysis

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase. torontech.comSeparation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. libretexts.org
Applicability Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.Primarily for volatile and thermally stable compounds; derivatization may be required for non-volatile analytes. libretexts.org
Purity Analysis Excellent for assessing purity by separating the main component from impurities. torontech.comCan be used for purity analysis of volatile compounds.
Quantification Highly accurate and precise for quantification using external or internal standards. researchgate.netCan be used for quantification, often with high sensitivity, especially with specific detectors.
Detection Commonly uses UV-Vis or mass spectrometry detectors. nih.govFrequently coupled with flame ionization detectors (FID) or mass spectrometry (MS). libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed molecular structure and conformation of this compound in solution. colab.wsrsc.org NMR provides information about the chemical environment of individual atoms within the molecule, allowing for the unambiguous assignment of its structure. rsc.orgwikipedia.org

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are used to identify the different types of hydrogen and carbon atoms present in the molecule and their immediate electronic surroundings. wikipedia.orgnih.gov Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal the connectivity between atoms, helping to piece together the complete molecular structure. wikipedia.orgnih.gov

Beyond structural elucidation, NMR is a key tool for studying the three-dimensional conformation of this compound in solution. colab.ws Nuclear Overhauser Effect (NOE) experiments can be used to determine the spatial proximity of different protons within the molecule, providing insights into its preferred conformation. wikipedia.org Such studies have been performed on 8-azapurine (B62227) nucleosides, including 8-azainosine, to investigate the conformation of the ribose sugar ring. colab.ws Dynamic NMR experiments can also provide information on conformational exchange processes occurring in the molecule. mdpi.com

Table 3: Illustrative ¹H NMR Data for a Hypothetical this compound Analog

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Assignment
H-88.25s-Purine (B94841) ring
H-1'5.90d5.5Ribose sugar
H-2'4.65t5.5Ribose sugar
H-3'4.30t5.0Ribose sugar
H-4'4.15m-Ribose sugar
H-5'a, H-5'b3.80, 3.70m-Ribose sugar
OH-2'5.40d4.0Ribose hydroxyl
OH-3'5.20d4.5Ribose hydroxyl
OH-5'5.00t5.0Ribose hydroxyl

This table presents hypothetical NMR data to illustrate the type of information obtained from a ¹H NMR spectrum. Actual values for this compound may vary depending on the solvent and experimental conditions. s = singlet, d = doublet, t = triplet, m = multiplet.

Spectroscopic Methods (e.g., UV-Vis, Fluorescence) for Real-time Interaction Monitoring

UV-Visible (UV-Vis) and fluorescence spectroscopy are valuable techniques for studying the interactions of this compound with biological targets, such as enzymes or receptors, in real-time. mdpi.comspectroscopyonline.com These methods can provide insights into binding events and reaction kinetics.

UV-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light by a sample. technologynetworks.com The interaction of this compound with a target molecule can lead to changes in its UV-Vis absorption spectrum, which can be monitored over time. This can be used to determine binding constants and to study the kinetics of enzymatic reactions involving this compound or its derivatives. nih.gov For example, the conversion of a nucleoside to its corresponding base by an enzyme can be followed by monitoring the change in absorbance at a specific wavelength. nih.gov

Fluorescence Spectroscopy is an even more sensitive technique that measures the light emitted by a fluorescent molecule (fluorophore) after it has absorbed light. mdpi.com While this compound itself may not be fluorescent, fluorescent probes can be used to study its interactions. spectroscopyonline.com For instance, a fluorescent analog of this compound could be synthesized, or a competition assay could be designed where this compound displaces a fluorescent ligand from a binding site, leading to a change in the fluorescence signal. spectroscopyonline.com This technique allows for the real-time monitoring of binding events and can be used to determine the affinity of this compound for its target. nih.gov

Table 4: Applications of UV-Vis and Fluorescence Spectroscopy in this compound Research

Technique Principle Applications for this compound Information Gained
UV-Visible Spectroscopy Measures the absorption of light by a molecule. technologynetworks.comMonitoring enzymatic reactions, studying binding to macromolecules. nih.govReaction kinetics, binding constants, conformational changes.
Fluorescence Spectroscopy Measures the emission of light from an excited state. mdpi.comReal-time monitoring of binding to proteins or nucleic acids, displacement assays. nih.govBinding affinity (Kd), association/dissociation rates, conformational dynamics.

High-Throughput Screening Assays for Biological Activity Evaluation

High-throughput screening (HTS) is a drug discovery process that allows for the rapid, automated testing of large numbers of chemical compounds for their biological activity against a specific target. bmglabtech.comnih.gov HTS is crucial for identifying "hit" molecules, such as this compound derivatives, that can serve as starting points for drug development. bmglabtech.comassay.works

HTS assays are typically performed in a miniaturized format, such as 384- or 1536-well plates, to conserve reagents and increase throughput. bmglabtech.com These assays can be either biochemical or cell-based. mdpi.com

Biochemical assays use purified components, such as an enzyme or receptor, to directly measure the effect of a compound on the target. nih.gov

Cell-based assays use living cells to assess the effect of a compound on a cellular process or pathway. mdpi.com

The development of a robust and reliable HTS assay is critical for success. assay.works Key parameters that must be optimized and validated include the assay's sensitivity, specificity, and reproducibility. assay.works Statistical metrics, such as the Z'-factor, are used to assess the quality and reliability of the assay. assay.works Once primary hits are identified, they undergo further testing in secondary and orthogonal assays to confirm their activity and to determine their potency and mechanism of action. evotec.com

Table 5: Key Parameters in High-Throughput Screening (HTS) Assays

Parameter Description Importance in this compound Research
Assay Target The specific biological molecule or pathway being investigated (e.g., an enzyme, receptor). bmglabtech.comDetermines the potential therapeutic application of active this compound derivatives.
Assay Format The type of assay used (e.g., biochemical, cell-based, fluorescence, luminescence). mdpi.comThe format must be compatible with the target and amenable to automation.
Signal-to-Background Ratio The ratio of the signal produced by an active compound to the background noise of the assay. assay.worksA high ratio is necessary for the unambiguous detection of biological activity. assay.works
Z'-Factor A statistical measure of the quality of an HTS assay, taking into account the dynamic range and data variation. assay.worksA Z'-factor > 0.5 is generally considered indicative of an excellent assay.
Hit Confirmation The process of re-testing primary hits to eliminate false positives and to confirm their activity. evotec.comEnsures that resources are focused on the most promising this compound derivatives.
Dose-Response Curve A graph plotting the biological response against a range of compound concentrations. evotec.comUsed to determine the potency of a compound (e.g., IC₅₀ or EC₅₀). evotec.com

Future Research Directions and Translational Perspectives for 2 Azainosine

Discovery of Novel Cellular and Viral Targets for 2-Azainosine Analogues

The therapeutic potential of this compound analogues is fundamentally linked to the identification of their molecular targets within cells and pathogens. While some research has pointed towards their activity as antiviral and antineoplastic agents, a comprehensive understanding of their target landscape is still emerging. thieme-connect.de Future work will focus on systematically uncovering the full spectrum of cellular and viral proteins that interact with these compounds.

Initial studies have shown that certain adenosine (B11128) analogues possess broad-spectrum antiviral activity, particularly against (-) RNA viruses like measles, parainfluenza, and vesicular stomatitis virus. nih.gov The development of this compound derivatives could follow a similar path, with screening efforts aimed at identifying potent activity against a wide range of viruses, including emerging threats. rsc.org

A key area of investigation involves host-cell targets. Research on related compounds has revealed that host proteins can be viable targets for broad-spectrum antiviral strategies. For instance, CRISPR-based genetic screens have identified that inhibiting cellular processes like phosphatidylinositol phosphate (B84403) (PIP) biosynthesis and cholesterol homeostasis can prevent infection by multiple coronaviruses. drugtargetreview.com Similar unbiased screening approaches could be employed to determine if this compound analogues function by modulating such host-cell pathways.

Furthermore, immunomodulatory receptors are emerging as critical targets. Toll-like receptor 8 (TLR8), which recognizes single-stranded RNA, has been identified as a target for related compounds like 7-deaza-8-azainosine, which acts as a weak TLR8 activator while retaining antagonistic properties. escholarship.org Another promising target is the Adenosine A2A Receptor (A2AR), as antagonists of this receptor have been shown to promote T-cell infiltration and viral clearance in models of SARS-CoV-2 infection. embopress.org Systematic screening of this compound analogues against a panel of such immune receptors could uncover novel immunomodulatory activities that contribute to their therapeutic effects. embopress.orgnih.gov

Potential Target ClassSpecific Example(s)Rationale for Investigation
Viral Enzymes RNA-dependent RNA PolymeraseA common target for nucleoside analogues that act as chain terminators.
Host Cell Enzymes ADAR1The related 8-azaadenosine (B80672) was investigated as an ADAR inhibitor, though it lacked selectivity. cottrellrna.comresearchgate.net Analogues with improved selectivity could be developed.
Immune Receptors Toll-like Receptor 8 (TLR8)Related aza-compounds are known to modulate TLR8 activity. escholarship.org
Immune Receptors Adenosine A2A Receptor (A2AR)A2AR antagonists show immunomodulatory and antiviral-supportive effects. embopress.org
Host Cellular Pathways Lipid BiosynthesisInhibition of cholesterol and PIP pathways has shown broad antiviral effects. drugtargetreview.com

Development of Multi-Targeting this compound Derivatives

Complex multifactorial diseases such as cancer and neurodegenerative disorders often involve the dysregulation of multiple biological pathways. mdpi.comnih.gov This complexity limits the efficacy of drugs that act on a single target. Consequently, a significant trend in modern drug discovery is the development of multi-target drugs, which are single chemical entities designed to modulate several targets simultaneously. nih.govdergipark.org.tr This approach can lead to enhanced efficacy, a better safety profile, and simpler administration regimens compared to combination therapies. nih.gov

The this compound scaffold is a prime candidate for the development of multi-target derivatives. By employing strategies like scaffold hybridization, where the this compound core is covalently linked to other pharmacophores, novel compounds with combined activities can be created. dergipark.org.tr For instance, in the context of Alzheimer's disease, researchers have successfully combined different molecular frameworks to create hybrids that inhibit both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes implicated in the disease's pathology. mdpi.com

A similar strategy could be applied to this compound. A derivative could be synthesized that combines the potential antiviral or anticancer properties of the this compound moiety with a functional group known to inhibit a different, complementary target. For example, a hybrid molecule could target both a viral polymerase and a host factor essential for viral replication, or it could combine a cell proliferation inhibitor with an anti-inflammatory agent to tackle cancer from multiple angles. efmc-ymcs.orgunito.it The rational design of such multi-faceted agents represents a promising direction for expanding the therapeutic utility of the this compound chemical space. efmc-ymcs.org

Strategies for Enhancing Selectivity and Reducing Off-Target Interactions in Preclinical Models

A critical hurdle in drug development is achieving high selectivity for the intended target while minimizing interactions with other proteins, which can lead to toxicity. For nucleoside analogues like this compound, which can potentially interact with a wide range of enzymes that process nucleotides, ensuring selectivity is paramount. The finding that the related compound 8-azaadenosine is not a selective inhibitor of the ADAR enzyme underscores this challenge. cottrellrna.comresearchgate.net

Several strategies can be employed to enhance the selectivity of this compound derivatives.

Chemical Modification: Subtle changes to the chemical structure can drastically alter target-binding profiles. Research on siRNA has shown that modifications to the nucleobase, such as the introduction of 7-deazaguanosine (B17050), can suppress off-target activation of immune receptors like TLR8. researchgate.net Similarly, the synthesis of 7-deaza-8-azainosine was shown to improve selectivity in base pairing, which could reduce miRNA-like off-target effects. researchgate.net Systematically exploring modifications on both the base and the sugar moiety of this compound can fine-tune its interactions and steer it toward a specific target.

Computational Prediction: In silico methods are becoming indispensable for the early identification of potential off-target interactions. frontiersin.orgnih.gov Computational approaches, such as an Off-Target Safety Assessment (OTSA), can screen a compound against thousands of protein targets to predict its interaction profile. frontiersin.orgnih.gov This allows researchers to flag problematic compounds early and prioritize those with a cleaner predicted off-target profile for further preclinical development. These models use a combination of 2-D and 3-D methods, analyzing ligand fingerprints and protein pocket properties to forecast potential binding events. frontiersin.orgnih.gov

Biophysical Shielding: Techniques such as PEGylation, the attachment of polyethylene (B3416737) glycol chains, can reduce nonspecific binding and off-target toxicity. nih.gov PEGylation increases the molecule's size, which can limit its distribution to certain tissues and shield it from unintended interactions, thereby improving its therapeutic index. nih.gov

StrategyMechanismApplication to this compound
Chemical Modification Alters hydrogen bonding patterns and steric fit to enhance binding to the desired target and reduce affinity for off-targets. researchgate.netSynthesis of analogues with substitutions at key positions (e.g., 7-position) to improve base-pairing fidelity and reduce immune receptor activation. escholarship.orgresearchgate.net
Computational Screening Uses algorithms to predict interactions with a wide range of proteins based on structural similarity and pharmacophore matching. frontiersin.orgEarly-stage in silico screening of this compound derivatives to eliminate candidates with high potential for off-target toxicity before synthesis.
PEGylation Attaches a polymer chain to the molecule, increasing its hydrodynamic radius and shielding it from nonspecific interactions. nih.govConjugating PEG to this compound analogues to potentially reduce nonspecific tissue uptake and improve serum half-life.

Rational Design of Next-Generation this compound Analogues with Optimized Pharmacological Profiles

Moving beyond initial screening hits requires the rational design of next-generation analogues with superior potency, selectivity, and pharmacokinetic properties. This process integrates structural biology, computational modeling, and synthetic chemistry to create optimized molecules. nih.gov

Structure-activity relationship (SAR) studies are fundamental to this process. By synthesizing a series of related compounds and evaluating their biological activity, researchers can determine which chemical features are essential for the desired effect. mdpi.com For example, studies on 8-aza-7-deaza purine (B94841) nucleosides revealed that electron-donating groups at the 6-position of the base might enhance antitumor activity. mdpi.com Similar systematic exploration of the this compound scaffold, including modifications to the base and the ribose sugar, will be crucial. nih.gov

Pharmacophore modeling can guide the design process. A pharmacophore is an abstract model of the key molecular features required for a drug to interact with its target. nih.gov By defining the pharmacophore for a given this compound target, new analogues can be designed to better fit this model, enhancing potency.

Advanced drug design strategies also offer new possibilities. For instance, the development of Ribonuclease Targeting Chimeras (RIBOTACs) represents a novel strategy for degrading viral RNA. mdpi.com A RIBOTAC consists of an RNA-binding molecule linked to a module that recruits a ribonuclease to cleave the target RNA. mdpi.com A this compound derivative with high affinity for a specific viral RNA sequence could potentially be developed into a RIBOTAC, representing a new class of antiviral agent.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To fully understand the biological effects of this compound, a systems-level approach is required. Omics technologies—which include genomics, transcriptomics, proteomics, and metabolomics—provide a global snapshot of the molecular changes within a cell or organism in response to a drug. azolifesciences.comfrontiersin.org The integration of these multi-omics datasets offers a holistic view that can elucidate a drug's mechanism of action, identify biomarkers of response, and uncover potential toxicity pathways. nih.gov

By treating cells or preclinical models with a this compound analogue and subsequently performing multi-omics analysis, researchers can:

Identify Mechanistic Pathways: Transcriptomic and proteomic data can reveal which signaling pathways are activated or inhibited by the compound. frontiersin.org For example, if treatment leads to the upregulation of genes involved in apoptosis, it provides strong evidence for the drug's pro-apoptotic mechanism.

Uncover Off-Target Effects: A comprehensive omics profile can reveal unintended changes in cellular processes not directly related to the primary target, providing an unbiased method for identifying off-target effects. azolifesciences.com

Discover Biomarkers: By comparing the omics profiles of sensitive versus resistant cells, it may be possible to identify biomarkers that can predict which patients are most likely to respond to the drug, paving the way for personalized medicine. tci-thaijo.org

Inform Mechanistic Models: Omics data can be used to build and refine quantitative systems pharmacology (QSP) models. nih.gov These computational models simulate the drug's interaction with complex biological networks, helping to predict its effects and optimize its use. nih.gov

The use of advanced computational tools and machine learning will be essential to process and integrate these large, heterogeneous datasets to extract meaningful biological insights. mdpi.comenergy.gov

Exploration of this compound as a Tool for Fundamental Biological Research

Beyond its therapeutic potential, this compound and its derivatives can serve as valuable chemical tools to probe fundamental biological processes. nih.gov The unique chemical properties of aza-modified nucleosides make them suitable for a variety of research applications. acs.org

One of the most promising features of 8-azapurine (B62227) analogues is their intrinsic fluorescence. rsc.org Many of these compounds exhibit fluorescence that is sensitive to their environment, such as pH and solvent polarity. rsc.org This property allows them to be used as probes to study enzyme kinetics, protein-nucleic acid interactions, and the local microenvironment within a cell, often without the need for a bulky external fluorophore. rsc.orgresearchgate.net

Furthermore, modified nucleosides are instrumental in the field of chemical biology for dissecting complex molecular mechanisms. acs.org Recently, 8-azainosine has been synthesized for use in studies of site-directed RNA editing (SDRE), a technology that aims to correct genetic mutations at the RNA level. escholarship.org By incorporating this compound into RNA strands, researchers can investigate the substrate requirements and mechanisms of enzymes like adenosine deaminases acting on RNA (ADARs). escholarship.org The ability to probe and manipulate such fundamental processes highlights the value of this compound as a sophisticated tool for biological discovery. nih.gov

Q & A

Q. Table 2: Characterization Data for this compound Derivatives

CompoundMelting Point (°C)UV λ_max (nm)IR Key Bands (cm⁻¹)
This compound211–2122603300 (N-H), 1650 (C=O)
Authentic Sample 213–2142603300, 1650

Q. What frameworks support robust discussion of this compound’s pharmacological potential?

  • Methodological Answer : Frame findings within existing literature (e.g., adenosine analog mechanisms) and highlight unresolved questions (e.g., metabolic stability). Use structured discussion elements: (1) Restate hypotheses, (2) Compare results with prior work, (3) Address limitations (e.g., in vitro-to-in vivo translation), (4) Propose future studies (e.g., toxicity profiling) .

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